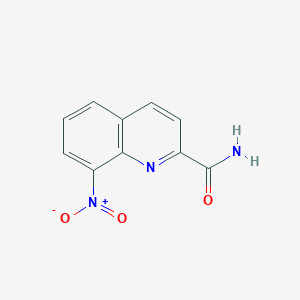

8-Nitro-quinoline-2-carboxylic acid amide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Nitro-quinoline-2-carboxylic acid amide is a useful research compound. Its molecular formula is C10H7N3O3 and its molecular weight is 217.184. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

8-Nitro-quinoline-2-carboxylic acid amide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C₉H₈N₃O₃

Molecular Weight : 196.18 g/mol

Functional Groups : Nitro group, carboxylic acid amide, quinoline core.

The presence of a nitro group on the quinoline ring is significant for its biological activity, influencing both its chemical reactivity and interaction with biological targets.

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes, which may lead to alterations in metabolic pathways.

- Receptor Modulation : It may interact with various receptors, influencing cell signaling pathways.

- Antioxidant Activity : The nitro group can facilitate redox reactions, contributing to its antioxidant properties.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against various pathogenic strains.

- Anticancer Properties : Research has demonstrated that 8-nitro-quinoline derivatives can inhibit cancer cell proliferation. A study reported cytotoxicity values indicating that certain derivatives effectively reduced cancer cell viability by up to 85% without significant cytotoxicity to normal cells .

- Antiviral Activity : Compounds containing the quinoline moiety have shown potential as antiviral agents. For example, modifications to the structure have led to increased efficacy against viral infections such as H5N1 .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on carbonic anhydrase isoforms, showing varying degrees of inhibition across different isoforms, which may have implications in treating conditions like glaucoma and obesity .

Case Study 1: Anticancer Activity

A recent study evaluated a series of 8-nitro-quinoline derivatives for their anticancer activity against various cancer cell lines. The results indicated that compounds with specific substituents on the quinoline ring exhibited enhanced cytotoxic effects. For example, a derivative showed an IC50 value of 10 µM against breast cancer cells, demonstrating a promising therapeutic index .

Case Study 2: Antiviral Efficacy

In another investigation focusing on antiviral properties, researchers synthesized multiple derivatives of this compound and tested them against H5N1 influenza virus. One derivative achieved a virus growth inhibition rate of 91% at low cytotoxicity levels (CC50 > 100 µM), highlighting the potential for developing antiviral therapies based on this scaffold .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C₉H₈N₃O₃ | Nitro group enhances reactivity | Antimicrobial, anticancer |

| 8-Hydroxyquinoline | C₉H₇NO | Iron-chelating properties | Anticancer, neuroprotective |

| Quinoline-2-carboxylic acid | C₉H₇NO₂ | Lacks nitro substitution | Limited biological activity |

This table illustrates how the presence of the nitro group in this compound contributes to its enhanced biological activities compared to other quinoline derivatives.

科学的研究の応用

8-Nitro-quinoline-2-carboxylic acid amide and its derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Compounds containing the 8-hydroxyquinoline moiety have shown significant antimicrobial effects against various pathogens. For instance, derivatives have been tested against bacteria and fungi, demonstrating varying degrees of efficacy. In one study, synthesized triazole derivatives bearing the 8-hydroxyquinoline structure exhibited activity against Candida species, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 1000 mg/mL .

- Anticancer Properties : The compound has been evaluated for its anticancer potential across multiple cancer cell lines. Research indicates that certain derivatives can reduce cell viability significantly at low concentrations, suggesting promising antitumor properties . For example, one study reported a derivative with an IC50 value of approximately 10 µM against specific cancer cell lines .

- Antiviral Activity : The antiviral properties of 8-nitro derivatives have gained attention, particularly in the context of emerging viral infections. Compounds have shown inhibition of H5N1 avian influenza viruses, with optimal growth inhibition percentages reported as high as 91.2% while maintaining low cytotoxicity .

Therapeutic Applications

Given its diverse biological activities, this compound has several potential therapeutic applications:

- Cancer Treatment : Its ability to inhibit tumor growth positions it as a candidate for developing new anticancer therapies. Ongoing research aims to optimize its structure for enhanced efficacy and reduced toxicity.

- Infectious Disease Management : The compound's antiviral and antimicrobial properties make it a potential lead in the development of new treatments for infectious diseases. Studies are ongoing to explore its effectiveness against various viral strains and bacterial infections.

Synthesis Techniques

The synthesis of this compound involves several methods:

- Microwave-Assisted Synthesis : This technique has been employed to produce various substituted derivatives efficiently. For example, condensation reactions using activated precursors have yielded high yields of target compounds .

- Multistep Synthesis : Researchers have developed multistep synthetic routes that incorporate various substituents on the quinoline ring to enhance bioactivity . These synthetic strategies are crucial for exploring structure–activity relationships (SAR) and optimizing therapeutic profiles.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

化学反応の分析

Reduction of the Nitro Group

The nitro group at the C8 position undergoes reduction to an amine, a pivotal reaction for generating bioactive derivatives.

Conditions and Outcomes

The reduction with stannous chloride ( ) is highly efficient, producing 8-aminoquinoline-2-carboxamide 6 (Scheme 4 in ). The resulting amine exhibits distinct ¹H-NMR signals at δ ~4.9 ppm (C8-NH₂) and ~4.1 ppm (C5-NH₂), confirming regioselectivity.

Nucleophilic Aromatic Substitution (SₙAr)

The nitro group activates the quinoline ring for nucleophilic displacement, particularly at the C4 and C7 positions.

Key Reactions

-

Vicarious Nucleophilic Substitution (VNS):

Reaction with potassium 9H-carbazol-9-ide in THF at reflux yields bis-carbazole derivatives (e.g., 5c and 5d ) via sequential substitutions . Competing reactions with acidic protons on C2-methyl groups complicate selectivity. -

Halogen Displacement:

Chloride at C4 in analog 4b undergoes SₙAr with carbazole nucleophiles, forming 9,9’-(8-nitroquinoline-4,7-diyl)bis(9H-carbazole) (5c ) .

Structural Insights

X-ray crystallography ( ) reveals:

-

Bond Lengths: C7–N bond in carbazole-substituted products: ~1.42 Å.

-

Dihedral Angles: 54.73°–86.43° between quinoline and carbazole planes, indicating steric hindrance.

Transamidation of the Carboxamide Group

The C2-carboxamide can undergo transamidation after nitro reduction.

Two-Step Protocol

-

Boc Protection:

Treat with Boc₂O/DMAP to form N-acyl-Boc-carbamates. -

Aminolysis:

React with amines (e.g., aliphatic, aromatic) without catalysts.

Example Outcomes

| Starting Amide | Amine Reagent | Product Yield |

|---|---|---|

| 8-Aminoquinoline-2-carboxamide | Benzylamine | 72–89% |

This method enables modular synthesis of complex amides, leveraging the directing effects of the amino group for further functionalization.

Condensation and Functionalization

The amide group participates in condensation reactions under acidic conditions.

Microwave-Assisted Synthesis

-

React with substituted anilines (e.g., 3-nitroaniline) in the presence of PCl₃ to form 8-nitroquinoline-2-carboxanilides.

-

Key Example:

-

Product: N-(3-nitrophenyl)-8-nitroquinoline-2-carboxamide

-

Activity: 85% H5N1 inhibition with low cytotoxicity (4%).

-

Structure–Activity Relationship (SAR)

| Substituent Position | log k (Lipophilicity) | Antiviral Activity |

|---|---|---|

| 3-NO₂ | 0.41 | High |

| 3-Cl-2-F | 1.44 | Moderate |

Electron-withdrawing groups enhance activity linearly with lipophilicity .

Competing Reactivity Pathways

-

Nitroso Intermediate Formation:

Partial reduction or oxidation of the nitro group generates nitroso derivatives (e.g., 5b’ ), which undergo elimination to form conjugated systems . -

Base-Induced Side Reactions:

Potassium tert-butoxide promotes intramolecular transfers in analogs with C2-methyl groups, leading to dimeric products (e.g., 5d ) .

Structural and Spectroscopic Data

Key Analytical Metrics

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 217.18 g/mol | |

| Exact Mass | 217.049 Da | |

| PSA | 101.80 Ų | |

| LogP | 2.47 |

¹H-NMR signals for the amide NH₂ group are typically broad singlets at δ ~7.5–8.0 ppm, while alkyl substituents resonate at δ 1.0–2.5 ppm .

特性

IUPAC Name |

8-nitroquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c11-10(14)7-5-4-6-2-1-3-8(13(15)16)9(6)12-7/h1-5H,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTOIZYHYAGDQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。